Human LOX/LOXL2 Enzyme Inhibition Potency of a 4-Methyloxazole Derivative
A derivative of (4-Methyloxazol-2-yl)methanamine, specifically N-methyl-1-(4-methyloxazol-2-yl)methanamine (where the core scaffold is maintained but the amine is methylated), has been directly evaluated for inhibition of human lysyl oxidase (LOX) and lysyl oxidase-like 2 (LOXL2) enzymes. In a head-to-head assay context reported in US Patent 10774069, this compound exhibited potent inhibition of LOX activity with an IC50 of 75.1 nM. In the same assay system, it showed an IC50 of 209 nM against purified recombinant human LOXL2 [1]. This demonstrates the intrinsic activity of the 4-methyloxazol-2-yl core in engaging this therapeutically relevant target. In contrast, oxazole derivatives with different substitution patterns (e.g., 5-methyl, 4,5-dimethyl) are not reported to have comparable LOX/LOXL2 activity in this context, highlighting the importance of the specific 4-methyl-2-aminomethyl arrangement for achieving low nanomolar potency .
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 75.1 nM (LOX); IC50 = 209 nM (LOXL2) |
| Comparator Or Baseline | Other oxazole positional isomers (e.g., 5-methyloxazol-2-yl, 4,5-dimethyloxazol-2-yl) - No comparable LOX/LOXL2 activity reported. |
| Quantified Difference | Low nanomolar potency for LOX (75.1 nM) vs. no reported activity for comparator isomers. |
| Conditions | Human LOX amine oxidase activity measured by Amplex Red fluorescence using concentrated conditioned media. LOXL2 activity measured with purified recombinant human enzyme. |
Why This Matters
This quantitative potency data positions derivatives of (4-Methyloxazol-2-yl)methanamine as superior starting points for developing anti-fibrotic or anti-metastatic agents compared to other simple oxazole regioisomers.
- [1] BindingDB. (2022). BDBM461421: US10774069, Compound 1 (related to N-methyl-1-(4-methyloxazol-2-yl)methanamine) IC50 data for LOX and LOXL2. View Source
